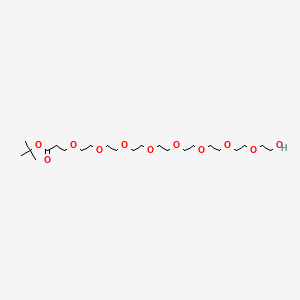

Hydroxy-PEG8-t-butyl ester

Overview

Description

Hydroxy-PEG8-t-butyl ester is a polyethylene glycol (PEG) derivative containing a hydroxyl group and a t-butyl ester. The hydrophilic PEG spacer increases solubility in aqueous media, while the hydroxyl group enables further derivatization or replacement with other reactive functional groups. The t-butyl-protected carboxyl group can be deprotected under acidic conditions .

Mechanism of Action

Target of Action

Hydroxy-PEG8-t-butyl ester is a PEG derivative containing a hydroxyl group and a t-butyl ester . It is primarily used as a linker in the field of drug delivery . The primary targets of this compound are various biological molecules, such as proteins and nucleic acids . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .

Mode of Action

The compound forms conjugates with these biological molecules through ester or other chemical bonds . The t-butyl-protected carboxyl group can be deprotected under acidic conditions . This allows the compound to be linked to other molecules, enhancing their solubility and stability .

Pharmacokinetics

The pharmacokinetics of this compound are largely determined by the properties of the molecules it is conjugated with. The hydrophilic PEG spacer increases solubility in aqueous media , which can enhance the bioavailability of the conjugated molecules.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role in enhancing the delivery of conjugated molecules to their targets . By increasing solubility and stability, it can improve the efficacy of these molecules.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the deprotection of the t-butyl-protected carboxyl group occurs under acidic conditions . Therefore, the pH of the environment can affect the compound’s action. Additionally, the compound’s solubility and stability can be influenced by factors such as temperature and the presence of other solutes .

Biochemical Analysis

Biochemical Properties

The hydroxyl group in Hydroxy-PEG8-t-butyl ester enables it to interact with various biomolecules . It can form stable conjugates with proteins, nucleic acids, and other biomolecules . These interactions can enhance the stability and activity of these biomolecules within biological systems .

Cellular Effects

Given its properties, it can be inferred that it may influence cell function by interacting with various biomolecules and enhancing their stability and activity .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules . The hydroxyl group in the compound can undergo further derivatization or replacement with other reactive functional groups . This allows it to form stable conjugates with biomolecules, potentially influencing their function at the molecular level .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and can be stored at -20°C .

Metabolic Pathways

Given its structure and properties, it may interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

Given its hydrophilic properties, it may be transported and distributed within cells and tissues via interactions with various transporters or binding proteins .

Subcellular Localization

Given its properties, it may be directed to specific compartments or organelles within cells via interactions with various targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxy-PEG8-t-butyl ester is synthesized through a series of chemical reactions involving polyethylene glycol and t-butyl ester. The hydroxyl group on the PEG chain is reacted with t-butyl ester under controlled conditions to form the final product. The reaction typically involves the use of solvents such as dichloromethane (DCM), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) and is carried out at specific temperatures to ensure optimal yield .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process is monitored to maintain the purity and quality of the final product. The compound is then purified using techniques such as chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Hydroxy-PEG8-t-butyl ester undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to form an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions

Major Products Formed

Oxidation: Formation of carbonyl compounds.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted PEG derivatives

Scientific Research Applications

Hydroxy-PEG8-t-butyl ester has a wide range of applications in scientific research, including:

Chemistry: Used as a linker or spacer in the synthesis of complex molecules.

Biology: Employed in the modification of biomolecules for improved solubility and stability.

Medicine: Utilized in drug delivery systems to enhance the bioavailability and efficacy of therapeutic agents.

Industry: Applied in the production of polymers and other materials with specific properties .

Comparison with Similar Compounds

Hydroxy-PEG8-t-butyl ester can be compared with other PEG derivatives such as:

- Hydroxy-PEG4-t-butyl ester

- Hydroxy-PEG6-t-butyl ester

- Methoxy-PEG8-t-butyl ester

These compounds share similar properties but differ in the length of the PEG chain or the functional groups attached. This compound is unique due to its specific PEG chain length and the presence of both hydroxyl and t-butyl ester groups, which provide distinct advantages in terms of solubility and reactivity .

Biological Activity

Hydroxy-PEG8-t-butyl ester, a polyethylene glycol (PEG) derivative, is recognized for its significant role in drug development and delivery systems. This compound, characterized by its hydroxy group and t-butyl ester functionality, demonstrates a range of biological activities that enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents. This article explores the biological activity of this compound, supported by various research findings and case studies.

- Molecular Formula : C23H46O11

- Molecular Weight : 498.6 g/mol

- CAS Number : 1334177-84-2

- Purity : ≥95%

- Functional Groups : Hydroxyl (OH) and Carboxylic Acid (COOH)

- Storage Conditions : -20 °C

This compound functions primarily through PEGylation , a process where PEG chains are covalently attached to drugs or proteins. This modification offers several advantages:

- Increased Solubility : Enhances the solubility of poorly soluble drugs.

- Reduced Immunogenicity : Lowers the immune response against therapeutic proteins.

- Extended Half-life : Prolongs the duration of action of drugs in circulation.

- Targeted Delivery : Improves specificity towards target tissues or cells.

Antitumor Activity

Recent studies have highlighted the potential of this compound in developing antibody-drug conjugates (ADCs) targeting cancer cells. A notable study demonstrated that ADCs utilizing a PEG8-bisglucamine scaffold exhibited robust anti-tumor activity in preclinical models. The incorporation of this compound as a linker improved both stability and pharmacokinetics, leading to enhanced efficacy against tumors while minimizing systemic toxicity .

Case Studies

-

STING Agonist Platform :

- Research focused on a STING (Stimulator of Interferon Genes) agonist platform utilizing this compound showed promising results in enhancing anti-tumor responses. The study indicated that ADCs with this PEG linker achieved significant tumor reduction in vivo, showcasing its potential as an effective therapeutic strategy .

-

Breast Cancer Cell Lines :

- In vitro evaluations on breast cancer cell lines (MCF-7, SK-BR-3, MDA-MB-231) revealed that compounds modified with t-butyl esters exhibited moderate inhibition of cell growth, suggesting potential applications in breast cancer treatment . The study highlighted that while these compounds were less potent than established treatments like tamoxifen, they still demonstrated significant biological activity.

Pharmacokinetic Properties

This compound has been shown to improve the pharmacokinetic profiles of conjugated drugs:

| Parameter | Value |

|---|---|

| Clearance Rate (CL) | 29.4 mL/min/kg |

| Volume of Distribution | 4.6 L/kg |

| Terminal Half-life | 0.80 hours |

| Bioavailability | 66% after intraperitoneal dose |

These properties indicate that drugs conjugated with this compound can achieve effective concentrations in target tissues while maintaining favorable clearance rates .

Properties

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H46O11/c1-23(2,3)34-22(25)4-6-26-8-10-28-12-14-30-16-18-32-20-21-33-19-17-31-15-13-29-11-9-27-7-5-24/h24H,4-21H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBRDLMWBCQQRIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H46O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.